molecular formula C11H17BN2O2 B1408773 (2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid CAS No. 1704063-45-5

(2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B1408773
CAS No.: 1704063-45-5
M. Wt: 220.08 g/mol
InChI Key: KEIYKJCXQNMUGX-UHFFFAOYSA-N
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Description

(2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C11H17BN2O2 It is a boronic acid derivative that features a pyridine ring substituted with a piperidine moiety and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the boronic acid group on a pre-formed pyridine ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as catalyst loading and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol are typical for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates.

Scientific Research Applications

(2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In the Suzuki-Miyaura coupling reaction, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center and subsequent formation of a carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of the piperidine moiety, which can impart different electronic and steric properties compared to simpler boronic acids. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications.

Biological Activity

(2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17BN2O2. It features a pyridine ring substituted with a piperidine moiety and a boronic acid group, which is significant for its reactivity in various chemical reactions, particularly in organic synthesis.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which is crucial for their role as enzyme inhibitors. In the case of this compound, the mechanism typically involves the formation of a boronate complex that can interact with target proteins or enzymes, facilitating or inhibiting specific biological processes.

1. Enzyme Inhibition

Research has indicated that boronic acids can act as inhibitors for various enzymes. For instance, studies have shown that similar boronic acid derivatives inhibit serine proteases, such as dipeptidyl peptidase IV (DPPIV), which is involved in glucose metabolism and immune responses . The structure-activity relationship (SAR) studies highlight that modifications in the piperidine or pyridine rings can significantly alter inhibitory potency.

2. Antiviral Activity

Recent investigations have explored the antiviral potential of boronic acids against viruses such as dengue and SARS-CoV-2. Compounds similar to this compound have demonstrated efficacy in inhibiting viral replication in human primary monocyte-derived dendritic cells (MDDCs), suggesting a promising therapeutic avenue for viral infections .

3. Cancer Therapy

Boronic acids are also being studied for their anticancer properties. The incorporation of piperidine moieties into boronic acid structures has been associated with enhanced cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures have shown improved activity in inducing apoptosis in hypopharyngeal tumor cells compared to standard treatments .

Case Studies and Research Findings

StudyFindings
Dipeptidyl Peptidase IV InhibitionA series of prolineboronic acid derivatives were synthesized, demonstrating selective inhibition of DPPIV with varying potencies based on structural modifications .
Antiviral EfficacyCompounds exhibiting boron-containing structures showed significant antiviral activity in MDDCs, indicating relevance for therapeutic development against dengue virus .
Anticancer ActivityPiperidine-derived boronic acids exhibited enhanced cytotoxic effects on cancer cell lines, with some compounds outperforming traditional chemotherapy agents .

Properties

IUPAC Name

[2-(4-methylpiperidin-1-yl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-9-3-6-14(7-4-9)11-8-10(12(15)16)2-5-13-11/h2,5,8-9,15-16H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIYKJCXQNMUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901196681
Record name Boronic acid, B-[2-(4-methyl-1-piperidinyl)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-45-5
Record name Boronic acid, B-[2-(4-methyl-1-piperidinyl)-4-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(4-methyl-1-piperidinyl)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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